molecular formula C22H26N2 B14230790 3-{[4-(2,6-Dimethylphenyl)piperidin-1-yl]methyl}-1H-indole CAS No. 827015-77-0

3-{[4-(2,6-Dimethylphenyl)piperidin-1-yl]methyl}-1H-indole

Cat. No.: B14230790
CAS No.: 827015-77-0
M. Wt: 318.5 g/mol
InChI Key: SNIFJRLTXZUIAA-UHFFFAOYSA-N
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Description

3-{[4-(2,6-Dimethylphenyl)piperidin-1-yl]methyl}-1H-indole is a complex organic compound that features an indole core structure substituted with a piperidine ring and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(2,6-Dimethylphenyl)piperidin-1-yl]methyl}-1H-indole typically involves multiple steps starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(2,6-Dimethylphenyl)piperidin-1-yl]methyl}-1H-indole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole ring and the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

3-{[4-(2,6-Dimethylphenyl)piperidin-1-yl]methyl}-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[4-(2,6-Dimethylphenyl)piperidin-1-yl]methyl}-1H-indole involves its interaction with specific molecular targets, such as receptors or enzymes. The indole core can mimic the structure of natural ligands, allowing it to bind to receptors and modulate their activity. The piperidine ring and dimethylphenyl group can enhance binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-{[4-(2,6-Dimethylphenyl)piperidin-1-yl]methyl}-1H-indole lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features make it a versatile compound for various applications in scientific research and industry.

Properties

CAS No.

827015-77-0

Molecular Formula

C22H26N2

Molecular Weight

318.5 g/mol

IUPAC Name

3-[[4-(2,6-dimethylphenyl)piperidin-1-yl]methyl]-1H-indole

InChI

InChI=1S/C22H26N2/c1-16-6-5-7-17(2)22(16)18-10-12-24(13-11-18)15-19-14-23-21-9-4-3-8-20(19)21/h3-9,14,18,23H,10-13,15H2,1-2H3

InChI Key

SNIFJRLTXZUIAA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C2CCN(CC2)CC3=CNC4=CC=CC=C43

Origin of Product

United States

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